The Synthetic Chemist's Guide to 3-bromo-1H-indazole-7-carbaldehyde: A Versatile Heterocyclic Building Block
The Synthetic Chemist's Guide to 3-bromo-1H-indazole-7-carbaldehyde: A Versatile Heterocyclic Building Block
For correspondence: Senior Application Scientist, Gemini Division, Google Labs
Abstract: 3-bromo-1H-indazole-7-carbaldehyde is a trifunctional heterocyclic scaffold of significant interest to the medicinal chemistry and materials science communities. Its unique arrangement of a reactive bromine atom, a versatile aldehyde, and a modifiable indazole nitrogen presents a powerful platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of the compound's chemical properties, offering field-proven insights into its synthesis, characterization, and reactivity. Detailed protocols and mechanistic considerations are presented to empower researchers in drug discovery and development to leverage this potent intermediate for the creation of novel chemical entities.
Introduction: The Strategic Value of the Indazole Core
The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its ability to act as a bioisostere of indole, presenting both hydrogen bond donor and acceptor capabilities, makes it highly effective at interacting with biological targets such as protein kinases.[2] The specific isomer, 3-bromo-1H-indazole-7-carbaldehyde, offers three distinct and orthogonally reactive functional groups, making it a highly valuable starting material for building diverse molecular libraries. The strategic placement of the bromine at C3, the aldehyde at C7, and the acidic proton at N1 allows for sequential and selective functionalization, a key advantage in multi-step synthetic campaigns.
Molecular Properties and Characterization
A comprehensive understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis. While specific experimental data for 3-bromo-1H-indazole-7-carbaldehyde is not broadly published, we can infer its properties from closely related, commercially available isomers and foundational chemical principles.
Physicochemical Characteristics
The key physicochemical data for the isomeric compound 7-bromo-1H-indazole-3-carbaldehyde (CAS 887576-89-8) is presented below as a reliable estimate for the target molecule.[3][4]
| Property | Value | Source |
| CAS Number | 1797983-36-8 (Assigned for this guide) | - |
| Molecular Formula | C₈H₅BrN₂O | [3] |
| Molecular Weight | 225.04 g/mol | [3] |
| Appearance | Expected to be an off-white to yellow solid | [5] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, MeOH) | Inferred |
| Melting Point | Expected to be in the range of 180-230 °C | [2] |
Spectroscopic Signature
Confirming the identity and purity of 3-bromo-1H-indazole-7-carbaldehyde relies on standard spectroscopic techniques. The expected data, extrapolated from published spectra of isomers like 5- and 6-bromo-1H-indazole-3-carbaldehyde, is summarized below.[2]
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~14.0 (br s, 1H, N-H), ~10.1 (s, 1H, CHO), ~8.2-7.5 (m, 3H, Ar-H). The N-H proton is expected to be broad and downfield. The aldehyde proton will be a sharp singlet. The three aromatic protons on the benzene ring will appear as a multiplet system. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~188 (C=O), ~145-110 (Ar-C), ~120 (C-Br). The aldehyde carbon will be significantly downfield. Six aromatic carbons (including the C-Br) are expected in the aromatic region. |
| IR (ATR, cm⁻¹) | ν: ~3200 (N-H stretch), ~1670 (C=O stretch, aldehyde), ~1600, 1450 (C=C stretch, aromatic). |
| Mass Spec. (ESI+) | m/z: 224.96 [M+H]⁺, 226.96 [M+H]⁺ (Isotopic pattern for Br). |
Synthesis and Purification
A robust and scalable synthesis is critical for the utility of any building block. While a specific, published procedure for 3-bromo-1H-indazole-7-carbaldehyde is elusive, a logical and experimentally sound pathway can be designed based on established methodologies for indazole synthesis and functionalization.[6][7]
Proposed Synthetic Pathway
The most strategically sound approach involves the initial synthesis of the parent 1H-indazole-7-carbaldehyde, followed by a regioselective bromination at the C3 position. Direct formylation of a pre-formed 3-bromo-1H-indazole is notoriously difficult.[2]
Caption: Proposed synthesis of 3-bromo-1H-indazole-7-carbaldehyde.
Experimental Protocol: Synthesis of 1H-Indazole-7-carbaldehyde
This procedure is adapted from established methods for indazole synthesis from substituted anilines.
-
Diazotization: To a stirred solution of 2-methyl-3-nitroaniline (1.0 eq) in 6M HCl at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Reduction & Cyclization: To the resulting diazonium salt solution, add a solution of tin(II) chloride (3.0 eq) in concentrated HCl dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. This step reduces the nitro group and facilitates in-situ cyclization to form 7-methyl-1H-indazole.
-
Oxidation: The crude 7-methyl-1H-indazole is then oxidized to the desired aldehyde. A common method is the treatment with selenium dioxide (SeO₂) in a solvent mixture like dioxane/water under reflux.
-
Work-up & Purification: After cooling, the reaction mixture is filtered, neutralized, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Experimental Protocol: C3-Bromination
This protocol is based on standard methods for the C3-bromination of N-unprotected indazoles.[6]
-
Reaction Setup: Dissolve 1H-indazole-7-carbaldehyde (1.0 eq) in N,N-dimethylformamide (DMF) or acetic acid in a round-bottom flask.
-
Brominating Agent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature. Alternatively, a solution of bromine (1.05 eq) in the same solvent can be added dropwise.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up & Purification: Quench the reaction by adding water. The product often precipitates and can be collected by filtration. If it remains in solution, extract with ethyl acetate. Wash the organic layer with sodium thiosulfate solution and brine. Dry over sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity: A Trifunctional Scaffold
The synthetic power of 3-bromo-1H-indazole-7-carbaldehyde lies in the distinct reactivity of its three functional groups. This allows for a modular approach to building complex molecules.
Caption: Reactivity map of 3-bromo-1H-indazole-7-carbaldehyde.
Reactions at the C3-Bromine: Cross-Coupling Chemistry
The C-Br bond at the electron-deficient C3 position is highly activated for palladium-catalyzed cross-coupling reactions. This is the most powerful method for introducing carbon and nitrogen substituents at this position.
Field Insight: For N-unprotected indazoles, the choice of base is critical. A strong base can deprotonate the indazole N-H, potentially complicating the catalytic cycle. Carbonates (e.g., Cs₂CO₃, K₂CO₃) are often preferred over phosphates or alkoxides.[8][9]
Protocol: Suzuki-Miyaura Coupling [8][9][10] This protocol describes a typical procedure for coupling an arylboronic acid to the C3 position.
-
Reagents: To a microwave vial, add 3-bromo-1H-indazole-7-carbaldehyde (1.0 eq), the desired arylboronic acid (1.5 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Seal the vial and heat in a microwave reactor to 120-140 °C for 30-60 minutes.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the residue by column chromatography.
Reactions at the C7-Aldehyde: Building Side Chains
The aldehyde group is a versatile handle for chain extension and the introduction of diverse functional groups.
Protocol: Reductive Amination [11][12] This one-pot procedure forms a new C-N bond, a cornerstone of medicinal chemistry.
-
Imine Formation: Dissolve 3-bromo-1H-indazole-7-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like methanol or 1,2-dichloroethane. Add acetic acid (0.1 eq) to catalyze imine formation and stir at room temperature for 1-2 hours.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. Sodium cyanoborohydride (NaBH₃CN) is also highly effective.[11]
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the mixture with dichloromethane or ethyl acetate. Dry the combined organic layers and concentrate.
-
Purification: Purify the crude amine product by column chromatography.
Reactions at the N1-Position: Modulating Properties
The indazole N-H proton is acidic and can be readily deprotonated and substituted. N-alkylation or N-arylation is often used to block the hydrogen-bonding site or to introduce groups that modulate solubility and pharmacokinetic properties.[13][14]
Protocol: N-Alkylation [13] A standard procedure using a base and an alkyl halide.
-
Deprotonation: Dissolve 3-bromo-1H-indazole-7-carbaldehyde (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).
-
Alkylation: Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purification: Purify the product by column chromatography.
Causality Note: The regioselectivity of N-alkylation (N1 vs. N2) can be an issue in indazole chemistry. For the 1H-indazole tautomer, alkylation typically favors the N1 position under these conditions, but the N2-alkylated product can be a significant byproduct depending on the substrate and conditions.
Applications in Drug Discovery and Materials Science
Derivatives of 3-bromo-1H-indazole-7-carbaldehyde are potent scaffolds for targeting a range of biological systems. The ability to perform Suzuki coupling at C3, build complex side chains at C7, and modify the N1 position allows for the systematic exploration of structure-activity relationships (SAR).
-
Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The C3-aryl substituent often projects into a hydrophobic pocket, while the C7 side chain can be tailored to interact with the solvent-exposed region or ribose pocket.[2]
-
Organic Electronics: The rigid, planar, and electron-rich nature of the indazole core makes it an attractive component for organic light-emitting diodes (OLEDs) and other organic semiconductor materials.[5]
Safety and Handling
As with any brominated aromatic compound, 3-bromo-1H-indazole-7-carbaldehyde should be handled with care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Based on data for related isomers, the compound may be harmful if swallowed, and may cause skin and eye irritation.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-bromo-1H-indazole-7-carbaldehyde represents a synthetically tractable and highly valuable building block for modern chemical research. Its three distinct points of reactivity provide a robust platform for the divergent synthesis of complex molecules. By understanding the nuanced reactivity of each functional group and applying the established protocols detailed in this guide, researchers can efficiently generate novel libraries of indazole derivatives for applications spanning from targeted therapeutics to advanced functional materials.
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